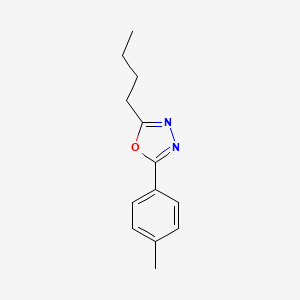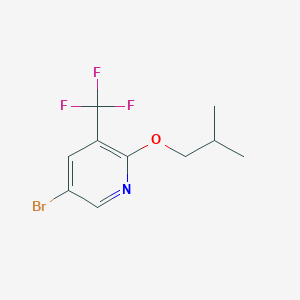
5-Bromo-2-(2-methylpropoxy)-3-(trifluoromethyl)pyridine
Übersicht
Beschreibung
“5-Bromo-2-(2-methylpropoxy)-3-(trifluoromethyl)pyridine” is a chemical compound with the molecular formula C9H12BrNO . It is also known by its synonyms “5-Bromo-2-isobutoxypyridine” and "Pyridine, 5-bromo-2-(2-methylpropoxy)-" .
Synthesis Analysis
The synthesis of “5-Bromo-2-(2-methylpropoxy)-3-(trifluoromethyl)pyridine” involves a mixture of cesium carbonate, 5-bromo-2-fluoropyridine, and 2-methylpropan-1-ol in DMSO. This mixture is stirred at 120 °C for 18 hours. The reaction is then diluted with water and extracted with diethyl ether three times .Molecular Structure Analysis
The molecular weight of “5-Bromo-2-(2-methylpropoxy)-3-(trifluoromethyl)pyridine” is 230.1 . The MDL Number is MFCD14652089 .Wissenschaftliche Forschungsanwendungen
Synthesis of Bioactive Molecules
5-Bromo-2-(2-methylpropoxy)-3-(trifluoromethyl)pyridine: is a versatile intermediate in organic synthesis. It can be used to construct a variety of bioactive molecules, including pharmaceuticals and agrochemicals. Its bromine atom is a reactive site that can undergo further transformations, such as Suzuki coupling, to create complex structures found in biologically active compounds .
Material Science
In material science, this compound can contribute to the development of novel materials with specific electronic properties. The presence of a trifluoromethyl group can influence the electron distribution within a molecule, which is crucial for designing organic semiconductors used in solar cells and light-emitting diodes (LEDs) .
Environmental Science
The compound’s reactivity and structural features make it a candidate for environmental remediation research. Scientists can explore its use in the synthesis of sensors that detect environmental pollutants or in the creation of degradation-resistant materials .
Chemical Synthesis
This pyridine derivative is a valuable building block in chemical synthesis. It can be used to create a wide range of chemicals, including those that have applications in dyes, pigments, and corrosion inhibitors. Its ability to participate in various chemical reactions makes it a compound of interest for synthetic chemists .
Biochemistry Research
In biochemistry, researchers can utilize this compound to study pyridine-based enzyme inhibitors. The trifluoromethyl group, in particular, is known to improve the binding affinity of small molecules to enzymes, making it a useful moiety in the design of enzyme inhibitors .
Pharmacology
Pharmacologically, the compound can be investigated for its potential use in drug discovery. Its structural features may allow it to interact with biological targets, leading to the development of new medications. The compound’s properties could be harnessed to improve drug delivery systems or to enhance the pharmacokinetic profile of therapeutic agents .
Eigenschaften
IUPAC Name |
5-bromo-2-(2-methylpropoxy)-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrF3NO/c1-6(2)5-16-9-8(10(12,13)14)3-7(11)4-15-9/h3-4,6H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCRFENGLLLARZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=N1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(2-methylpropoxy)-3-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



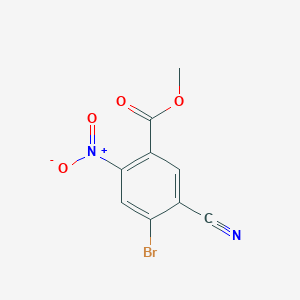

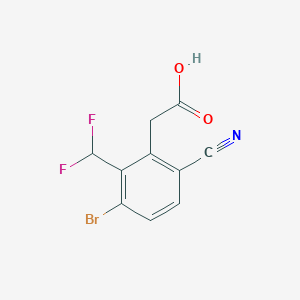
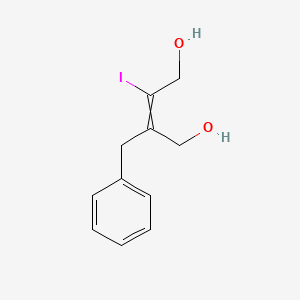

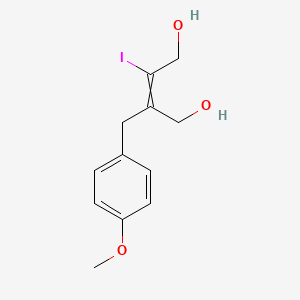
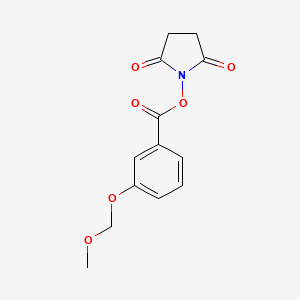
![1-Pentanone, 5-(3R)-1,2-dithiolan-3-yl-1-[4-(2-hydroxyethyl)-1-piperazinyl]-](/img/structure/B1414232.png)
![2-Pyrrolidinecarboxamide, N-[3-(1H-imidazol-1-yl)propyl]-, dihydrochloride, (2S)-](/img/structure/B1414234.png)
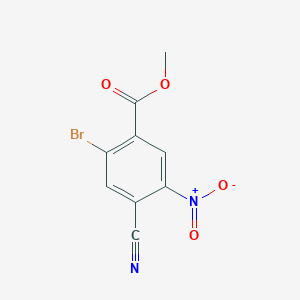
![5-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)-3-ethyl-3H-benzooxazol-2-one](/img/structure/B1414236.png)
![methyl 2-{4-[2-methyl-3-(trifluoromethyl)phenyl]-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}propanoate](/img/structure/B1414238.png)
![3-{4-[2-(Dimethylamino)ethoxy]phenyl}propanoic acid hydrochloride](/img/structure/B1414239.png)
